Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate
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Overview
Description
Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in the pharmaceutical industry for drug development. The structure of this compound includes a benzyl group, a methoxy group, and a piperidin-4-yloxy group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate typically involves the reaction of 4-methoxybenzoic acid with benzyl chloride in the presence of a base to form benzyl 4-methoxybenzoate. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl group can be reduced to form a methyl group.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-piperidin-4-yloxybenzoate.
Reduction: Formation of methyl 4-methoxy-2-piperidin-4-yloxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxy-benzyl)-piperidine hydrochloride
- Benzyl 4-methoxybenzoate
- Piperidin-4-yloxybenzoate derivatives
Uniqueness
Benzyl 4-methoxy-2-piperidin-4-yloxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety enhances its potential as a pharmacologically active compound, while the methoxy and benzyl groups contribute to its chemical reactivity and stability .
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
benzyl 4-methoxy-2-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C20H23NO4/c1-23-17-7-8-18(19(13-17)25-16-9-11-21-12-10-16)20(22)24-14-15-5-3-2-4-6-15/h2-8,13,16,21H,9-12,14H2,1H3 |
InChI Key |
HYIIPRBBRFNXCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)OC3CCNCC3 |
Origin of Product |
United States |
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